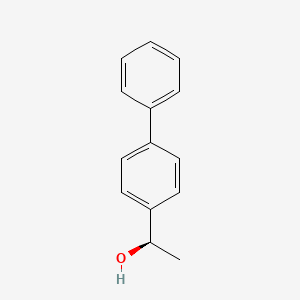

(1R)-1-(4-phenylphenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

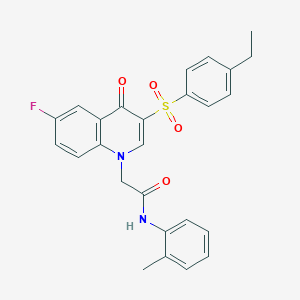

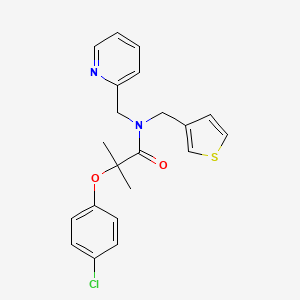

(1R)-1-(4-phenylphenyl)ethanol is a chiral compound that has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound is also known as α-phenylethyl alcohol or α-PEA and is a colorless liquid with a floral odor.

Applications De Recherche Scientifique

Biocatalytic Production

(1R)-1-(4-phenylphenyl)ethanol is used as a pharmaceutical intermediate, especially in the synthesis of chemokine CCR5 antagonists. An efficient bioprocess for its asymmetric reduction has been developed using recombinant Escherichia coli cells. The process, enhanced by a polar organic solvent-aqueous system, notably improves yield and enantioselectivity, demonstrating the potential of biological methods in producing this compound (Chen, Xia, Liu, & Wang, 2019).

Optimization of Biocatalytic Conditions

The synthesis of enantiomerically pure forms of similar compounds has been optimized using Lactobacillus senmaizuke. The Box–Behnken experimental design-based model was employed to optimize parameters like pH, incubation period, and temperature, which are crucial for catalytic bioreduction reactions. This method is particularly significant for the production of compounds used in antihistamines, showcasing the importance of optimizing biocatalytic processes (Kavi, Özdemir, Dertli, & Şahin, 2021).

Enantioselective Hydrolysis

The compound has been involved in the synthesis of key intermediates like Steganacin and Salmeterol. The enantioselective hydrolysis of related compounds, using enzymes such as Bacillus amyloliquefaciens esterase, has been optimized by modifying reaction conditions like temperature and additives. This approach offers an effective process for bioproduction with high enantioselectivity (Liu, Zheng, Imanaka, & Xu, 2014).

Multienzymatic Preparation

Two oxidoreductases from Escherichia coli JM109 and Lactobacillus brevis were used to synthesize enantiomerically pure diols, demonstrating the feasibility of using enzymatic methods for complex syntheses. This process is notable for its nearly quantitative yield and high enantiomeric purity, suggesting the versatility and efficiency of multienzymatic systems in synthetic chemistry (Gennaro, Bernasconi, Orsini, Corretto, & Sello, 2010).

Kinetic Resolution and Selectivity

The compound's derivatives have been used to study the mechanism of esterification and kinetic resolution, providing insights into enantioselectivity and selectivity in chemical reactions. Such studies are crucial for understanding and improving the efficiency of synthetic processes in pharmaceutical applications (Larionov, Mahesh, Spivey, Wei, & Zipse, 2012).

Bioreduction in Pharmaceutical Intermediates

The compound and its variants are key intermediates in synthesizing various pharmaceuticals. Genome mining has led to the discovery of enzymes with high stereoselectivity, beneficial for producing chiral alcohols used as building blocks in pharmaceuticals. Optimizing reaction conditions like temperature and pH has been crucial in enhancing enzyme activity and selectivity (Yu, Li, Lu, & Zheng, 2018).

Propriétés

IUPAC Name |

(1R)-1-(4-phenylphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOISDOCZKZYADO-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol](/img/no-structure.png)

![(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)prop-2-enamide](/img/structure/B2376256.png)

![4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2376259.png)

![2-(4-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2376264.png)

![3-(3-methoxyphenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2376270.png)

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide](/img/structure/B2376271.png)